Dimethenamid

Overview

Description

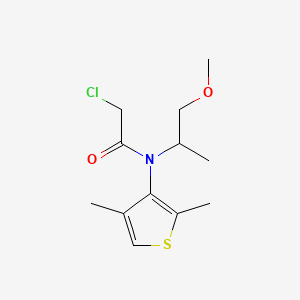

Dimethenamid (C₁₂H₁₈ClNO₂S; molecular weight 275.795) is a chloroacetamide herbicide primarily used for pre-emergence control of annual grasses and broadleaf weeds in crops such as corn, soybean, and sugarcane . It inhibits very-long-chain fatty acid (VLCFA) synthesis, disrupting cell membrane formation in germinating weeds. This compound exists as four stereoisomers due to two chiral centers, but the herbicidally active form is S-dimethenamid-P (1S, aRS configuration), which has been commercialized to enhance efficacy while reducing application rates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dimethenamid involves several steps:

- A first contact reaction between a compound with a specific structure and (2S)-1-hydroxypropyl-2-amine in the presence of acid to obtain an intermediate compound.

- A second contact reaction of the intermediate compound with a methyl etherification reagent in the presence of a base to form another intermediate.

- A third contact reaction of this intermediate with chloroacetyl chloride in the presence of a base to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are designed to be mild, ensuring high yield and simple operation, making it suitable for industrial preparation .

Chemical Reactions Analysis

Types of Reactions: Dimethenamid undergoes various chemical reactions, including:

Oxidation: It can be oxidized under certain conditions, leading to the formation of different metabolites.

Reduction: Reduction reactions can alter its chemical structure, affecting its herbicidal properties.

Substitution: Substitution reactions can occur, especially involving the chloro group in its structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Nucleophiles such as amines and thiols can participate in substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites that can be analyzed using techniques like liquid chromatography-tandem mass spectrometry .

Scientific Research Applications

Agricultural Applications

Dimethenamid is primarily utilized in agriculture as a pre-emergent herbicide. It controls a variety of weeds in crops such as maize, soybean, sweet corn, and oilseed rape.

Weed Control Efficacy

Research indicates that this compound combined with other herbicides like pendimethalin can achieve over 80% control of broadleaf and grassy weeds for up to eight weeks after application. For instance, a study reported that applications at rates of 2.94 kg ai/ha demonstrated minimal injury to newly transplanted crops while maintaining effective weed suppression .

Metabolism Studies

This compound undergoes extensive metabolism in various organisms, which is crucial for understanding its environmental impact and safety.

Case Study: Rat Metabolism

A study conducted by the World Health Organization found that this compound was slowly absorbed and extensively metabolized in rats. The metabolic pathway primarily involved glutathione conjugation, with over 40 metabolites identified. Notably, only 1-2% of the administered dose was excreted unchanged, indicating significant transformation within the organism .

Case Study: Lactating Goats

In lactating goats, this compound was administered at a dose of 8.9 mg/kg for four days. The results showed rapid metabolism with no residues of the parent compound found in milk or tissues analyzed. This highlights the compound's rapid degradation and low bioaccumulation potential .

Environmental Impact Assessments

The environmental safety of this compound has been evaluated through various studies assessing its effects on non-target organisms.

Toxicological Studies

Toxicological assessments have shown that this compound does not produce methemoglobin and has a low potential for bioaccumulation in aquatic systems. Furthermore, studies indicate that it poses minimal risk to beneficial insects and birds when applied according to label recommendations .

Crop Safety Research

Research into crop safety has demonstrated that while higher application rates can cause injury to certain plant species, lower rates are generally safe for a wide range of crops.

Case Study: Crop Safety Trials

In trials involving 30 different plant species, significant injury was observed at higher rates of application (above recommended levels), while little to no injury occurred at standard application rates (1X). This indicates that adherence to recommended dosing is critical for minimizing phytotoxic effects .

Regulatory Status and Residue Limits

This compound is regulated by various authorities including the Environmental Protection Agency (EPA). Maximum Residue Limits (MRLs) have been established for numerous crops to ensure consumer safety.

MRLs in Various Crops

The MRLs for this compound have been assessed in crops such as tree nuts, pome fruits, stone fruits, and various vegetables. These assessments are crucial for ensuring that pesticide residues remain within safe consumption levels .

Mechanism of Action

Dimethenamid exerts its herbicidal effects by inhibiting the synthesis of very long-chain fatty acids. This inhibition disrupts cell membrane formation and function, leading to reduced plant growth and eventual plant death. The primary molecular targets are enzymes involved in fatty acid elongation .

Comparison with Similar Compounds

Chemical Properties and Environmental Behavior

Dimethenamid belongs to the acetamide herbicide class, sharing structural and functional similarities with alachlor , metolachlor , and acetochlor . Key physicochemical and environmental properties are compared below:

| Property | This compound | Metolachlor | Alachlor | Acetochlor |

|---|---|---|---|---|

| Koc (soil adsorption) | 155 | 200 | 170 | 200 |

| Water solubility (ppm) | 1,174 | 488 | 240 | 233 |

| Half-life (days) | 20 | 124 | 15 | 29 |

Key Insights :

- 124 days for metolachlor) reduces persistence risks .

- Solubility: High water solubility (1,174 ppm) enhances bioavailability in moist soils but may increase runoff risks compared to alachlor (240 ppm) .

Metabolic Pathways and Safener Interactions

This compound is metabolized in plants via glutathione conjugation , a pathway enhanced by safeners like fluxofenim. Key metabolites include glutathione, γ-glutamylcysteine, and cysteinylglycine conjugates . This detoxification mechanism is shared with other chloroacetamides (e.g., metolachlor), but this compound uniquely forms an oxygenated glutathione conjugate, suggesting divergent oxidative metabolism .

Toxicity Profile

- Mammalian Toxicity: this compound and its racemic mixture ([RS]-dimethenamid) exhibit similar acute, genotoxic, and developmental toxicity profiles. Both forms are classified as low-risk for carcinogenicity .

- Comparative Safety: Unlike actinomycin D (a mycobacterial antibiotic with MIC 0.78 µg/mL), this compound lacks antimicrobial activity, even at 100 µg/mL .

Biological Activity

Dimethenamid, a selective and systemic herbicide, is primarily used for pre-emergence weed control in various crops. Its biological activity is largely attributed to its ability to inhibit the growth of certain weeds while being relatively safe for cultivated plants. This article explores the biological activity of this compound, focusing on its toxicological effects, metabolism, and practical applications in agriculture.

This compound functions by inhibiting the synthesis of fatty acids in plants, which is crucial for their growth and development. This herbicide is particularly effective against annual grasses and some broadleaf weeds. The active ingredient is absorbed by plant roots and shoots, disrupting normal cellular processes.

Acute and Chronic Toxicity

Research indicates that this compound exhibits low acute toxicity in mammals. Studies have shown no evidence of carcinogenic potential in rats or mice, nor genotoxic effects in vivo . However, some developmental toxicity has been observed at high doses, including increased post-implantation loss in rats and skeletal variations in rabbits .

Table 1: Summary of Toxicological Findings

Metabolism and Excretion

This compound undergoes extensive metabolism in mammals, with over 30 metabolites identified . It is rapidly absorbed and excreted, with more than 90% eliminated through urine and feces within seven days post-exposure . Comparative studies show that no human-specific metabolites were detected during interspecies metabolism assessments .

Environmental Impact

The degradation products of this compound have been detected in natural water sources, indicating potential environmental persistence . However, the concentrations found are generally considered low relative to the application rates used in agricultural practices.

Efficacy in Weed Control

A study evaluating the efficacy of this compound-P combined with pendimethalin demonstrated significant weed control while maintaining acceptable tolerance levels for ornamental plants. The study found that application rates of 2.94 kg ai.ha⁻¹ resulted in minimal plant injury, while higher rates caused moderate stunting .

Table 2: Weed Control Efficacy and Plant Injury Ratings

| Application Rate (kg ai.ha⁻¹) | Injury Rating (%) | Final Plant Height (cm) | Final Plant Width (cm) |

|---|---|---|---|

| 0 | 0 | 36 | 23 |

| 2.94 | 7 | 35 | 25 |

| 5.88 | 15 | 33 | 22 |

| 11.77 | 25 | 29 | 20 |

Residue Monitoring

Monitoring studies have indicated the presence of this compound residues in agricultural products; however, these levels are generally below established safety thresholds . Continuous monitoring is recommended to ensure compliance with regulatory standards.

Properties

IUPAC Name |

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYFCTQDENRSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032376 | |

| Record name | Dimethenamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

BP: 127 °C at 26.7 Pa | |

| Record name | Dimethenamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1174 mg/L at 25 °C, In water, 1.2X10+3 m g/L at 25 °C, pH 7, In heptane 282, iso-octane 200 (both in g/kg, 25 °C). In ether, kerosene, ethanol (all >50%, 25 °C) | |

| Record name | Dimethenamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.187 at 25 °C | |

| Record name | Dimethenamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 36.7 mPa at 25 °C, 2.75X10-4 mm Hg /36.7 mPa/ at 25 °C | |

| Record name | Dimethenamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish-brown, viscous liquid, Clear brown liquid | |

CAS No. |

87674-68-8 | |

| Record name | Dimethenamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87674-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethenamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087674688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethenamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHENAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8504Z6C4XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethenamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.